molecular formula C23H30N4O2 B2816166 N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-propyloxalamide CAS No. 941958-94-7

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-propyloxalamide

Cat. No.: B2816166
CAS No.: 941958-94-7
M. Wt: 394.519
InChI Key: REUVQNCGQRKCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-propyloxalamide (CAS 941958-94-7) is a synthetic organic compound with a molecular formula of C23H30N4O2 and a molecular weight of 394.51 g/mol . This oxalamide derivative features a complex structure that incorporates both indoline and dimethylaniline moieties . As a member of the oxalic acid diamide (oxalamide) chemical class, this compound is of significant interest in medicinal chemistry research . Oxalamides have been identified as a privileged scaffold in the development of novel therapeutic agents, particularly as prodrugs that can be selectively activated by specific cytochrome P450 enzymes, such as CYP4F11, within target cells . This activation mechanism is a key strategy for developing targeted cancer therapies, as it can minimize systemic toxicity. Researchers can utilize this high-purity compound to investigate its potential as a selective enzyme inhibitor or to further explore the structure-activity relationships (SAR) of the oxalamide series for various biochemical applications . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-4-14-24-22(28)23(29)25-16-21(18-9-11-19(12-10-18)26(2)3)27-15-13-17-7-5-6-8-20(17)27/h5-12,21H,4,13-16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUVQNCGQRKCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis focuses on structural analogs from the evidence, emphasizing molecular features, substituent effects, and synthetic trends.

Structural and Functional Group Analysis

Key Compounds for Comparison:

3-Chloro-N-phenyl-phthalimide (Fig. 1, ):

  • Core Structure : Phthalimide with chloro and phenyl substituents.
  • Key Differences : Lacks the oxalamide backbone and indoline group present in the target compound. Its primary use is as a polymer precursor, highlighting the role of chloro and phenyl groups in stabilizing synthetic intermediates .

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ():

  • Core Structure : Pentanamide with dioxoisoindoline and sulfamoylphenyl groups.
  • Key Differences : Replaces the oxalamide with a pentanamide chain and incorporates sulfamoyl and pyridyl groups. The dioxoisoindoline moiety may confer rigidity compared to the indoline group in the target compound .

N1-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyanoquinolin-6-yl)-N4-(2-(2-(dimethylamino)ethoxy)ethyl)fumaramide (): Core Structure: Fumaramide with quinoline and dimethylaminoethoxyethyl groups. Key Differences: The quinoline core and fumaramide backbone differ significantly from the target’s oxalamide-indoline system.

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-thiazole-2-yl)sulfamoylphenyl)pentanamide (): Core Structure: Similar to but with a thiazole substituent.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C25H31N5O2 (estimated) ~457.55 Dimethylaminophenyl, indolin-1-yl, propyl Hypothesized receptor modulation
3-Chloro-N-phenyl-phthalimide C14H8ClNO2 257.67 Chloro, phenyl Polymer synthesis intermediate
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C24H23N5O5S 493.53 Dioxoisoindoline, pyridyl, sulfamoyl High yield (83%) in synthesis
N1-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyanoquinolin-6-yl)-N4-(2-(2-(dimethylamino)ethoxy)ethyl)fumaramide C34H33ClN8O5 ~693.12 Quinoline, dimethylaminoethoxyethyl Patent-listed for undisclosed activity

Substituent Impact and Trends

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino group (electron-donating) may enhance solubility in polar solvents compared to chloro or sulfamoyl substituents in analogs .
  • Heterocyclic Moieties: Indoline’s saturated ring system (target) likely increases conformational flexibility relative to dioxoisoindoline () or quinoline () cores.
  • Synthetic Yields :

    • Compounds with sulfamoyl groups () report yields up to 83%, suggesting efficient coupling reactions under mild conditions . The target compound’s synthesis may face challenges due to steric hindrance from the indolin-1-yl group.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-propyloxalamide?

  • Methodological Answer : Multi-step synthesis requires precise control of reaction parameters. For example:

  • Step 1 : Condensation of dimethylamino-substituted phenyl precursors with indoline derivatives under basic conditions (e.g., triethylamine in DMSO at 60–80°C) to form the intermediate ethyl backbone .
  • Step 2 : Amidation with propylamine using oxalyl chloride as a coupling agent. Solvent polarity (e.g., ethanol vs. THF) and temperature (20–25°C) critically influence regioselectivity and yield .
  • Purity Monitoring : Use thin-layer chromatography (TLC) or HPLC to track byproducts, such as incomplete amidation or hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : 1H/13C NMR to verify substituent positions (e.g., dimethylamino group at C4 of phenyl, indolin-1-yl linkage) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed m/z vs. calculated for C25H31N5O2) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (>200°C typical for oxalamides) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of structural analogs?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Substituent Effects : Compare analogs with differing N-alkyl groups (e.g., propyl vs. p-tolyl) using in vitro binding assays (e.g., IC50 values for kinase inhibition) .
  • Experimental Models : Validate activity across cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific responses .
  • Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., lipophilicity logP vs. steric hindrance) influencing bioactivity .

Q. What strategies are effective in elucidating the mechanism of action?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS proteomic analysis .
  • Mutagenesis Studies : Introduce point mutations in suspected binding pockets (e.g., ATP sites in kinases) to test disruption of compound efficacy .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes with receptors like serotonin transporters or PI3K isoforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.